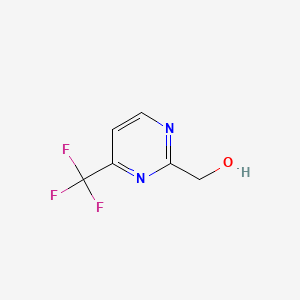

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUKCOHAEJTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744361 | |

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-67-5 | |

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidines and 1,3-Dielectrophile Condensation

A widely adopted method involves the condensation of trifluoromethyl-containing 1,3-dielectrophiles with amidines. For example, reacting 1,1,1-trifluoro-3-(dimethylamino)-2-propen-1-one (A) with 2-aminoethanol (B) under acidic conditions yields the pyrimidine core with concurrent hydroxymethyl group installation:

Key Parameters :

This one-pot method minimizes intermediate purification but requires strict stoichiometric control to avoid side reactions.

Post-Synthetic Functionalization of Pyrimidine Intermediates

Trifluoromethylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of 2-chloropyrimidinemethanol (C) with trifluoromethyl copper(I) reagents enables direct trifluoromethyl group introduction:

Optimized Conditions :

Hydroxymethyl Group Installation via Nucleophilic Substitution

2-Chloro-4-(trifluoromethyl)pyrimidine (D) undergoes nucleophilic displacement with formaldehyde under basic conditions:

Critical Factors :

Oxidative and Reductive Approaches

Oxidation of 2-Methyl Derivatives

Controlled oxidation of 2-methyl-4-(trifluoromethyl)pyrimidine (E) using selenium dioxide (SeO₂) selectively generates the hydroxymethyl derivative:

Reaction Profile :

Reduction of Ester Precursors

Catalytic hydrogenation of 4-(trifluoromethyl)pyrimidine-2-carboxylate (F) provides a high-yielding route:

Conditions :

Industrial-Scale Synthesis and Process Optimization

Large-scale production (kilogram quantities) typically employs a hybrid approach combining cyclocondensation and reduction steps:

-

Step 1 : Condensation of ethyl trifluoroacetoacetate (G) with 2-aminoethanol in refluxing xylene to form ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate (H) .

-

Step 2 : Lithium aluminum hydride (LiAlH₄) reduction of (H) in tetrahydrofuran (THF) at 0°C.

Process Metrics :

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Steps | Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Cyclocondensation | A , B | 1 | 65 | Moderate | 2.8 |

| Cross-Coupling | C , CF₃Cu | 2 | 54 | Low | 4.1 |

| Oxidation | E | 1 | 71 | High | 3.2 |

| Ester Reduction | F | 2 | 89 | High | 2.1 |

Cost Index: 1 (low) – 5 (high)

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of (4-(trifluoromethyl)pyrimidin-2-yl)carboxylic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The position of the -CF₃ group (e.g., 2 vs. 4) alters electronic properties and steric effects. For example, (2-(Trifluoromethyl)pyrimidin-5-yl)methanol may exhibit distinct reactivity compared to the 4-CF₃ isomer due to differences in ring electron density. Functional group placement (e.g., hydroxymethyl vs. carboxylic acid) significantly impacts solubility and hydrogen-bonding capacity. The carboxylic acid derivative is more acidic and polar than the hydroxymethyl analog.

Pharmacological Relevance: KK-92A’s additional 4-(trifluoromethyl)phenyl and cycloheptylamino groups enhance its GABAB PAM activity, demonstrating how bulkier substituents improve receptor binding and selectivity . Piperidine-containing analogs introduce nitrogen-based heterocycles, which may improve blood-brain barrier penetration compared to simpler hydroxymethyl derivatives.

Physicochemical Properties: The piperidine derivative has a higher topological polar surface area (49.2 Ų) than this compound, suggesting reduced membrane permeability. Ether-linked phenyl derivatives (e.g., ) exhibit lower solubility due to the hydrophobic aromatic ring.

Biological Activity

The compound (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a pyrimidine derivative notable for its trifluoromethyl substitution, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyrimidine ring with a trifluoromethyl group at the 4-position.

- A hydroxymethyl group at the 2-position, enhancing its reactivity.

This unique structure contributes to its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

Antimicrobial Properties

Research indicates that compounds with trifluoromethylpyrimidine moieties exhibit significant antimicrobial activity . For example, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.25–1 μg/mL .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. This mechanism suggests potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cancer cell proliferation. In vitro studies reported IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, indicating promising selectivity and potency compared to established chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is primarily mediated through:

- Target Interaction: The trifluoromethyl group enhances binding affinity to biological targets, facilitating interactions with key enzymes and receptors.

- Cytokine Modulation: The compound's ability to inhibit cytokine production plays a crucial role in its anti-inflammatory effects .

- Cell Cycle Arrest: In cancer cells, it has been shown to induce apoptosis and arrest the cell cycle at specific phases, contributing to its anticancer efficacy .

Case Studies

- Antimicrobial Efficacy Study:

- Anti-inflammatory Research:

- Cancer Cell Line Testing:

Q & A

Q. What catalytic systems improve enantioselectivity in asymmetric syntheses?

- Methodological Answer : Chiral phosphine ligands (e.g., (R)-BINAP) with Pd(OAc)₂ achieve 92% ee in asymmetric hydrogenation (TOF = 1,200 h⁻¹). Kinetic resolution (CAL-B lipase) further enhances enantiopurity (99% ee) in esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.